1,7,8-Anthracenetriol, 9-myristoyl-
Description
1,7,8-Anthracenetriol, 9-myristoyl- is a chemical compound with the molecular formula C28H36O4. It is a derivative of anthracenetriol, where a myristoyl group is attached to the 9th position of the anthracene ring.
Properties
CAS No. |
64817-78-3 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-(1,2,8-trihydroxyanthracen-9-yl)tetradecan-1-one |
InChI |
InChI=1S/C28H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-23(30)27-25-20(14-13-16-22(25)29)19-21-17-18-24(31)28(32)26(21)27/h13-14,16-19,29,31-32H,2-12,15H2,1H3 |
InChI Key |
YSGMFUXPWYPKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,8-Anthracenetriol, 9-myristoyl- typically involves the esterification of 1,7,8-anthracenetriol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of 1,7,8-Anthracenetriol, 9-myristoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,7,8-Anthracenetriol, 9-myristoyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the anthracenetriol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1,7,8-Anthracenetriol, 9-myristoyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1,7,8-Anthracenetriol, 9-myristoyl- involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. This interaction can modulate various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1,8,9-Anthracenetriol:
1,8-Dihydroxy-9(10H)-anthracenone: Another derivative of anthracenetriol with similar chemical properties.
Uniqueness: 1,7,8-Anthracenetriol, 9-myristoyl- is unique due to the presence of the myristoyl group, which imparts distinct chemical and biological properties.
Biological Activity
1,7,8-Anthracenetriol, 9-myristoyl- is a synthetic compound derived from anthracene, characterized by three hydroxyl groups at positions 1, 7, and 8, and a myristoyl group at position 9. This unique structure enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its anti-cancer properties and potential applications in drug delivery systems.
Chemical Structure and Properties
The chemical structure of 1,7,8-anthracenetriol, 9-myristoyl- contributes significantly to its biological activity. The presence of hydroxyl groups increases solubility in biological fluids, while the myristoyl group enhances lipophilicity. These features facilitate interactions with cellular membranes and biomolecules.
| Compound | Hydroxyl Groups | Myristoyl Group | Biological Activity |
|---|---|---|---|
| 1,7,8-Anthracenetriol | Yes | Yes | Anti-cancer potential |
| 1,8-Dihydroxyanthraquinone | Yes | No | Anti-cancer effects |
| Anthralin | Yes | No | Psoriasis treatment |
| 9-Hydroxyanthracene-1-carboxylic acid | Yes | No | Varies |
Anti-Cancer Properties
Research indicates that 1,7,8-anthracenetriol exhibits significant anti-cancer properties. Studies have shown that it can induce apoptosis in various tumor cell lines. The mechanism appears to involve the compound's ability to interact with cellular membranes and influence signaling pathways associated with cell survival and death.
In one study, analogs of this compound demonstrated tumor-promoting activity under specific conditions, suggesting a complex role in cancer biology. This duality indicates that while the compound has potential therapeutic applications, its effects may vary based on concentration and cellular context.
Interaction with Biomolecules
The compound's ability to penetrate cell membranes makes it an interesting candidate for drug delivery systems. Interaction studies have shown that it can bind to proteins and nucleic acids, potentially modulating various biological pathways. This interaction can influence processes such as gene expression and protein synthesis.
Case Study 1: Apoptosis Induction
A study investigated the effect of 1,7,8-anthracenetriol on human cancer cell lines. The results indicated that treatment with the compound led to a significant increase in apoptotic markers compared to control cells. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment.
Case Study 2: Drug Delivery Potential
Another study explored the use of 1,7,8-anthracenetriol as a vehicle for delivering chemotherapeutic agents. The results demonstrated enhanced uptake of doxorubicin when co-administered with the compound in vitro. This suggests that it could improve the efficacy of existing cancer therapies by enhancing drug solubility and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
